5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 5, a phenylsulfonyl group at position 1, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-7-11-8-13(15(18)19)17(14(11)16-9-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOHWWCXOSORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Sulphonyl Group: The phenylsulphonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Methylation and Carboxylation: The methyl group can be introduced through alkylation reactions, and the carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the indole ring are replaced with other substituents. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized derivatives.
Scientific Research Applications
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Halogenated Derivatives
- 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (MW: 507.11 g/mol): Incorporates bromo and iodo substituents at positions 5 and 3, respectively.
- 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (MW: 404.75 g/mol): Features chloro and trifluoromethyl groups. The electron-withdrawing CF₃ group enhances acidity at the carboxylic acid position (pKa ~1.5–2.0) compared to the target compound’s methyl group (estimated pKa ~3.5–4.0) .
Functional Group Modifications
- 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1261365-69-8): Shares the methyl and phenylsulfonyl groups with the target compound but includes an iodine atom at position 3. The iodine may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the non-halogenated target compound .
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Replaces the phenylsulfonyl group with a hydrogen and substitutes the carboxylic acid with a methyl ester. The amino group at position 5 increases solubility in polar solvents (e.g., logP ~1.2 vs. target compound’s ~2.8) but reduces stability under acidic conditions .
Core Structure Variations
Pyrrolo[2,3-c]pyridine Derivatives
- This structural difference may lower binding affinity in kinase inhibition assays .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 80%): The methoxy group enhances electron density at position 5, contrasting with the electron-withdrawing phenylsulfonyl group in the target compound. This increases susceptibility to electrophilic aromatic substitution .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₁₅H₁₂N₂O₄S | 332.34 (estimated) | 5-CH₃, 1-SO₂Ph, 2-COOH | Intermediate for kinase inhibitors |
| 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₁₄H₈BrIN₂O₄S | 507.11 | 5-Br, 3-I, 1-SO₂Ph, 2-COOH | Cross-coupling precursor |
| 4-Chloro-5-(trifluoromethyl)-1-(phenylsulfonyl)-...-2-carboxylic acid | C₁₅H₈ClF₃N₂O₄S | 404.75 | 4-Cl, 5-CF₃, 1-SO₂Ph, 2-COOH | High acidity (pKa ~1.5–2.0) |
| Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₁₀H₉N₃O₂ | 219.20 | 5-NH₂, 2-COOCH₃ | Soluble in polar solvents (logP ~1.2) |
Biological Activity
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological evaluations, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in treating inflammatory conditions and cancer.
- Molecular Formula : C15H12N2O4S
- Molecular Weight : 316.33 g/mol
- CAS Number : 1083181-12-7
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that yield derivatives with varying biological activities. Research indicates that modifications to the pyrrole ring and the sulfonyl group can significantly affect the compound's potency against specific biological targets.
Key Findings from SAR Studies
- PDE4B Inhibition : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been shown to selectively inhibit PDE4B, an enzyme implicated in inflammatory responses. For instance, a related compound demonstrated an IC50 value of 0.8 μM against PDE4B, indicating strong inhibitory activity .
- Cytokine Release Inhibition : The compound has been reported to inhibit the release of TNF-α from macrophages stimulated by lipopolysaccharides, suggesting its potential in managing inflammatory diseases .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with varying degrees of potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These findings highlight its potential as an anticancer agent, particularly in targeting cells with high proliferation rates.
The proposed mechanism involves the inhibition of PDE4B, leading to increased intracellular cAMP levels, which subsequently modulate inflammatory pathways and potentially induce apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Inflammation Model : In a mouse model of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory cytokine levels.
- Cancer Model : In xenograft models using human cancer cell lines, administration of the compound led to tumor growth inhibition compared to control groups, demonstrating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
